7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione
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Overview
Description
7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that belongs to the pyrimidopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as optimizing reaction conditions for scalability and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the mercapto position.
Scientific Research Applications
7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione has several scientific research applications:
Medicinal Chemistry: This compound is of interest for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), which is relevant in cancer research.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Materials Science: Its unique structural properties may be explored for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The pathways involved include the regulation of cell cycle checkpoints and apoptosis signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidopyrimidine derivatives such as:
- 2,7-dicyclopropyl-4,5-dimethylpyrimido[4,5-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
What sets 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclopropyl and mercapto groups contribute to its distinct reactivity and potential as a therapeutic agent.
Properties
IUPAC Name |
7-cyclopropyl-1,3-dimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-14-8-6(10(16)15(2)11(14)17)9(18)13-7(12-8)5-3-4-5/h5H,3-4H2,1-2H3,(H,12,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMMPVLLFMBGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=S)N=C(N2)C3CC3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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